molecular formula C18H12ClF3N6O B258159 4-{5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether

4-{5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether

Cat. No. B258159
M. Wt: 420.8 g/mol
InChI Key: HWVXOFALPHUQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as a tetrazole-based ligand and has been found to exhibit a wide range of biological activities. In Additionally, we will list as many future directions as possible for further research on this compound.

Mechanism of Action

The mechanism of action of 4-{5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether is not yet fully understood. However, it is believed that this compound exerts its biological activities through the modulation of various signaling pathways in the body, including the MAPK/ERK and NF-κB pathways.
Biochemical and Physiological Effects
Studies have shown that 4-{5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether exhibits a wide range of biochemical and physiological effects. These include the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether in lab experiments is its high potency and specificity. This compound has been found to exhibit strong biological activities at relatively low concentrations, making it a useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 4-{5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether. These include further studies on its mechanism of action, as well as investigations into its potential applications in the treatment of various diseases. Additionally, research could focus on developing new derivatives of this compound with improved potency and specificity, as well as exploring its potential as a drug candidate.

Synthesis Methods

The synthesis of 4-{5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether involves the reaction of 5-aminotetrazole with 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, followed by the reaction of the resulting intermediate with 4-(bromomethyl)phenol. The final product is obtained after purification and isolation through column chromatography.

Scientific Research Applications

4-{5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether has been extensively studied for its potential applications in the field of medicine. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

4-{5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether

Molecular Formula

C18H12ClF3N6O

Molecular Weight

420.8 g/mol

IUPAC Name

5-[1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-4-yl]-1-(4-methoxyphenyl)tetrazole

InChI

InChI=1S/C18H12ClF3N6O/c1-29-14-7-5-12(6-8-14)28-17(24-25-26-28)15-10-23-27(16(15)18(20,21)22)13-4-2-3-11(19)9-13/h2-10H,1H3

InChI Key

HWVXOFALPHUQCQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3=C(N(N=C3)C4=CC(=CC=C4)Cl)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3=C(N(N=C3)C4=CC(=CC=C4)Cl)C(F)(F)F

Origin of Product

United States

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